molecular formula C13H20N2O B1531710 (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol CAS No. 2098030-64-7

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol

Cat. No.: B1531710
CAS No.: 2098030-64-7
M. Wt: 220.31 g/mol
InChI Key: FWCOBNPVVOGNSG-UHFFFAOYSA-N
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Description

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enantioselective proteins, influencing their binding modes and biological profiles . Additionally, the dimethylamino group can enhance the compound’s solubility and binding affinity to target biomolecules.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have shown cytotoxic effects against human pancreatic carcinoma and triple-negative breast cancer cell lines . These effects are mediated through the disruption of cell colony formation, migration, and growth of tumor spheroids . The compound’s impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular functions. Additionally, the dimethylamino group can enhance the compound’s binding affinity to target biomolecules, further influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and degradation can influence its biological activity and efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound’s cytotoxicity against cancer cell lines is dose-dependent, with higher concentrations leading to increased cell death . Additionally, threshold effects and potential toxicities at high doses should be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The pyrrolidine ring’s structural properties allow for efficient exploration of metabolic pathways, contributing to the compound’s biological activity . The dimethylamino group can also affect the compound’s metabolic flux and metabolite levels, further influencing its pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structural properties allow for efficient transport across cellular membranes, contributing to its localization and accumulation within specific tissues . Additionally, the dimethylamino group can enhance the compound’s solubility and distribution within the body.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s structural properties allow for efficient targeting to specific compartments or organelles within the cell . This localization can affect the compound’s activity and function, further influencing its biological effects.

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15(2)12-5-3-10(4-6-12)13-8-14-7-11(13)9-16/h3-6,11,13-14,16H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCOBNPVVOGNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
Reactant of Route 3
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
Reactant of Route 4
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
Reactant of Route 5
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
Reactant of Route 6
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.